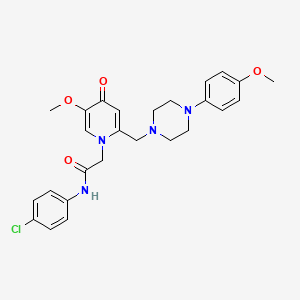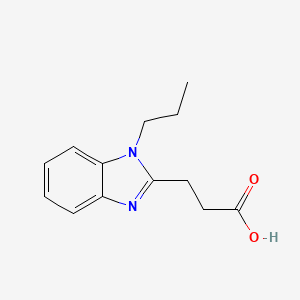
3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid” is a chemical compound with the molecular formula C13H16N2O2 . It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and clinical applications .
Molecular Structure Analysis
The molecular structure of “3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid” can be represented by the SMILES stringO=C(O)CCN1C=NC2=C1C=CC=C2 . This representation provides a text notation for the compound’s molecular structure.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Novel Synthesis Methods
Research has shown innovative ways to synthesize benzimidazole derivatives, including 3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid. For instance, a novel isocyanide-based three-component synthesis method allows for the preparation of benzimidazole-fused 1,4-diazepine-5-ones, highlighting the compound's utility in creating structurally complex molecules with potential bioactivity (Ghandi et al., 2011).
Catalysis and Chemical Reactions
The compound has been utilized in oxidative cross-coupling reactions, offering a pathway to β-azolyl propanoic acid derivatives. This application demonstrates its role in facilitating the synthesis of biologically active molecules and pharmaceuticals through copper or nickel catalysis (Tan et al., 2017).
Bioactive Compound Development
Antimicrobial Activity
Benzimidazole derivatives, including those related to 3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid, have shown significant antimicrobial properties. Studies have identified compounds with excellent inhibitory activity against bacterial strains such as Bacillus subtilis and Bacillus proteus, indicating their potential in developing new antimicrobial agents (Wen et al., 2016).
DNA Binding and Cytotoxicity
Research on benzimidazole-containing compounds has explored their DNA binding capabilities and cytotoxic effects against various cancer cell lines. These compounds bind to DNA through intercalative modes and exhibit substantial in vitro cytotoxic effects, showcasing their potential in cancer therapy (Paul et al., 2015).
Materials Science
Polymer Science
The exploration of benzimidazole derivatives in materials science, particularly in enhancing the reactivity of molecules towards benzoxazine ring formation, is noteworthy. Phloretic acid, related to the compound of interest, has been utilized to introduce phenolic functionalities to aliphatic hydroxyl-bearing molecules, facilitating the synthesis of almost 100% bio-based benzoxazine end-capped molecules. This novel approach demonstrates the potential of benzimidazole derivatives in developing materials with specific properties for a wide range of applications (Trejo-Machin et al., 2017).
Zukünftige Richtungen
The future directions for “3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid” and its derivatives could involve further exploration of their biological activities and potential applications in medicine and other fields. Given their diverse biological activities, these compounds could be promising candidates for drug development .
Eigenschaften
IUPAC Name |
3-(1-propylbenzimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-9-15-11-6-4-3-5-10(11)14-12(15)7-8-13(16)17/h3-6H,2,7-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTQNTMASOBOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

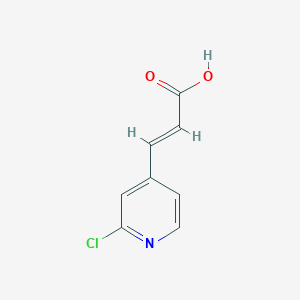
![N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2857737.png)
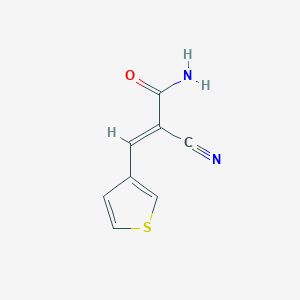
![3-Methyl-2-(2-methylprop-2-enyl)-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2857744.png)
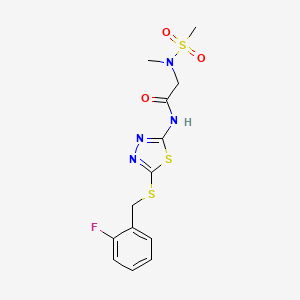
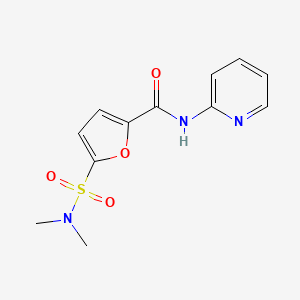
![4-[benzyl(methyl)amino]-N-(2-methoxybenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2857748.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2857749.png)

![2-[3-(Aminomethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B2857751.png)
![N-(2-cyclohexyl-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2857752.png)
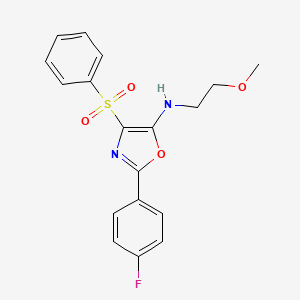
![N-[1-(3-methyl-1-benzothiophen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2857757.png)
